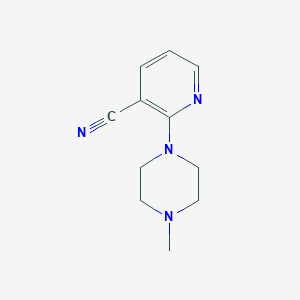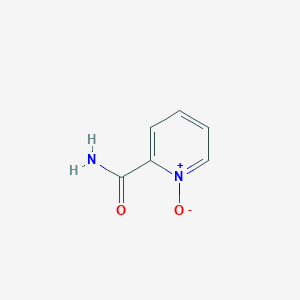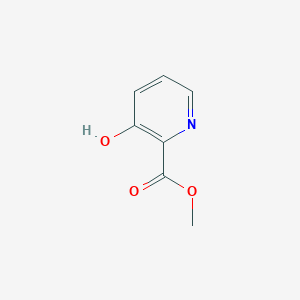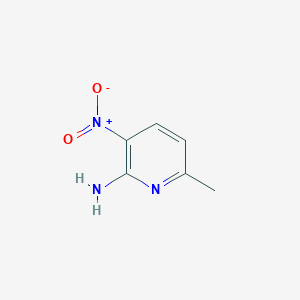![molecular formula C20H22N2O4 B186442 1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione CAS No. 5601-73-0](/img/structure/B186442.png)
1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione, also known as Mephenmetrazine, is a synthetic compound that belongs to the class of amphetamine derivatives. It is a stimulant drug that has been used in scientific research to investigate its mechanism of action and physiological effects.
作用机制
1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dioneine works by increasing the release of dopamine and norepinephrine in the brain, which leads to increased alertness, focus, and energy. It also inhibits the reuptake of these neurotransmitters, prolonging their effects.
生化和生理效应
1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dioneine has been shown to increase heart rate, blood pressure, and body temperature. It also decreases appetite and causes insomnia. In addition, it has been found to increase locomotor activity and enhance learning and memory in animal studies.
实验室实验的优点和局限性
1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dioneine has several advantages for lab experiments, including its ability to increase dopamine and norepinephrine levels in the brain, which can be useful in studying the effects of these neurotransmitters. However, it also has several limitations, including its potential for abuse and addiction, as well as its potential to cause cardiovascular and other adverse effects.
未来方向
There are several future directions for research on 1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dioneine. One area of interest is its potential as a treatment for ADHD and narcolepsy. Another area of interest is its effects on the central nervous system and its potential for abuse and addiction. Further research is also needed to better understand its mechanism of action and its effects on other neurotransmitters and physiological systems. Finally, future studies should focus on developing safer and more effective derivatives of 1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dioneine for use in scientific research.
合成方法
1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dioneine can be synthesized by reacting 4-methoxyphenylacetone with 2-(4-methoxyphenyl)ethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with pyrrolidine-2,5-dione to yield 1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dioneine.
科学研究应用
1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dioneine has been used in scientific research to investigate its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. It has also been studied for its effects on the central nervous system, including its ability to increase dopamine and norepinephrine levels in the brain.
属性
CAS 编号 |
5601-73-0 |
|---|---|
产品名称 |
1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione |
分子式 |
C20H22N2O4 |
分子量 |
354.4 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H22N2O4/c1-25-16-7-3-14(4-8-16)11-12-21-18-13-19(23)22(20(18)24)15-5-9-17(26-2)10-6-15/h3-10,18,21H,11-13H2,1-2H3 |
InChI 键 |
UHKHGUNYCCEGNN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC |
规范 SMILES |
COC1=CC=C(C=C1)CCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



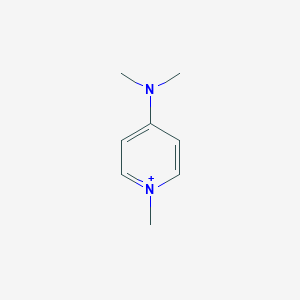
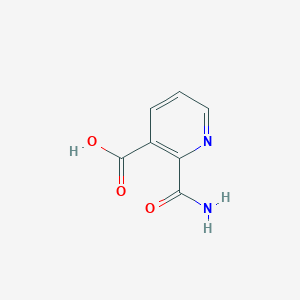
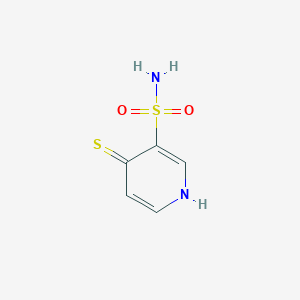
![1-Nitroso-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine](/img/structure/B186367.png)
![2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol](/img/structure/B186368.png)


![6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide](/img/structure/B186374.png)
